(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid
Description
(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid is a chiral organic compound characterized by a propanoic acid backbone with a 2-(naphthalen-1-yl)acetamido substituent at the second carbon. The stereochemistry at the α-carbon (C2) is in the S-configuration, which may influence its biological interactions and physicochemical properties. The molecule’s structure integrates a naphthalene ring system, a hydrophobic moiety that can enhance binding to aromatic receptors or enzymes, and an amide linkage that provides hydrogen-bonding capability.
Molecular Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.28 g/mol (inferred from structurally similar compounds, e.g., ).
Properties
IUPAC Name |
(2S)-2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16-14(17)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHQQBAKMAHCM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Naphthalen-1-yl Acetate: This is achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The naphthalen-1-yl acetate is then reacted with an appropriate amine to form the acetamido derivative.
Coupling with Propanoic Acid: The final step involves coupling the acetamido derivative with (S)-2-bromopropanoic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester derivatives of this compound undergo hydrolysis to yield the corresponding carboxylic acid:
Research Findings :
-
¹H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.49 (m, 6H, aromatic), 10.12 (br s, 1H, COOH) .
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¹³C NMR : 32.8 (CH₂CO), 38.4 (NCH₂), 166.5 (amide C=O), 172.8 (carboxylic acid C=O) .
Hydrazide Formation
Reaction with hydrazine generates hydrazide intermediates for further functionalization:
Research Findings :
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Hydrazides serve as precursors for heterocycle synthesis (e.g., oxadiazoles, thiosemicarbazides) .
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Mass Spec (MALDI) : m/z 240.24 [M + Na]⁺ for the carboxylic acid precursor .
Amide Coupling Reactions
The carboxylic acid undergoes coupling with amines to form diverse amides:
Research Findings :
-
Steric Effects : Bulky amines (e.g., cyclohexylamine) require extended reaction times .
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¹H NMR (Amide Example): δ 2.60 (t, CH₂CO), 4.55 (t, NCH₂), 6.8–7.8 (m, aromatic) .
Functionalization via Electrophilic Substitution
The naphthalene ring undergoes electrophilic substitution under controlled conditions:
Research Findings :
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Regioselectivity : Electrophiles preferentially attack the C4 position of the naphthalene ring due to resonance stabilization .
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Chirality Retention : No racemization observed under mild electrophilic conditions .
Reductive Amination Pathways
The acetamido group can be reduced to form amine derivatives:
Research Findings :
Scientific Research Applications
Chemistry
In synthetic chemistry, (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various chemical modifications, enabling the synthesis of derivatives with enhanced properties.
Biology
The compound is utilized in biological research as a probe to study protein-ligand interactions. Its structural similarity to amino acids allows it to mimic natural substrates, facilitating investigations into enzyme mechanisms and protein functions.
Case Study : In a study examining the binding affinity of naphthalene derivatives to specific enzymes, it was found that modifications of this compound led to altered interactions with target proteins, highlighting its potential as a tool for studying enzyme kinetics .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. Research indicates potential anti-inflammatory and anticancer activities.
- Anti-inflammatory Activity : Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. For instance, naphthalene derivatives have been reported to reduce inflammation in preclinical models .
- Anticancer Properties : Some derivatives exhibit selective cytotoxicity against cancer cell lines. Their structural similarity to known anticancer agents positions them as candidates for further drug development .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, dyes, and pigments. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic compounds.
Table 1: Comparison of Applications
| Application Area | Description | Example |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of novel derivatives |
| Biology | Probe for protein-ligand interactions | Studies on enzyme kinetics |
| Medicine | Potential anti-inflammatory and anticancer agent | Inhibition of COX enzymes |
| Industry | Intermediate in chemical synthesis | Production of dyes and pigments |
Mechanism of Action
The mechanism of action of (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Variations: Naphthalene Position: The target compound’s naphthalen-1-yl group distinguishes it from analogs like (S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid (naphthalen-2-yl) , which may alter steric interactions in biological systems. Linker Groups: The acetamido-CH₂- linker in the target contrasts with the ether (-O-) in and direct attachment in Naproxen derivatives , influencing flexibility and electronic properties.
Physicochemical Properties :
- Hydrophobicity : The target compound’s naphthalene system confers higher hydrophobicity compared to polar analogs like O-Demethylnaproxen (-OH) or the tetrazole-containing compound .
- Acid-Base Behavior : The tetrazole analog exhibits acidity (pKa ~4.9) due to its heterocycle, whereas the target’s carboxylic acid (pKa ~3–4) and amide groups dominate its ionization state.
Biological Relevance: NSAID Analogs: Naproxen derivatives (e.g., O-Demethylnaproxen) inhibit cyclooxygenase (COX) enzymes . The target’s acetamido group may redirect activity toward alternative targets, such as proteases or kinases requiring amide recognition. RNA/Protein Interactions: The amino-substituted compound in is used in RNA imaging , suggesting the target’s naphthalene system could be modified for similar applications.
Synthesis and Stability :
- Demethylation Routes : Analogous to , the target’s synthesis may involve hydrolysis or demethylation steps using HBr or HCl .
- Degradation Pathways : The acetamido group in the target is susceptible to hydrolysis under acidic/basic conditions, akin to the demethylation observed in Naproxen impurity synthesis .
Biological Activity
(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid, also known as a naphthalene derivative, is an organic compound that belongs to the class of amino acids. It features a naphthalene ring connected to an acetamido group and a propanoic acid moiety. This compound has garnered interest in biological research due to its potential therapeutic applications and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer activities .
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit significant therapeutic properties:
- Anti-inflammatory Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, naphthalene derivatives have shown promise in reducing inflammation by blocking COX-mediated pathways .
- Anticancer Properties : Some studies suggest that this compound may act as an inhibitor of certain cancer-related enzymes, thereby exhibiting potential anticancer effects. Its structural similarity to known anticancer agents allows it to be explored as a lead compound for new drug development .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives. For example, related compounds have demonstrated moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria . This suggests that this compound could also possess similar antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several naphthalene derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
This data supports the hypothesis that naphthalene derivatives can serve as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of naphthalene-based compounds, revealing that they could effectively inhibit COX enzymes. The study reported IC50 values for related compounds similar to those found for established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a comparable efficacy in reducing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
